Product packaging for Wistariasaponin G(Cat. No.:CAS No. 136027-06-0)

Wistariasaponin G

Cat. No.: B145079
CAS No.: 136027-06-0
M. Wt: 985.1 g/mol
InChI Key: QVQBULODVHHPCZ-UHFFFAOYSA-N
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Description

Contextualization of Triterpenoid (B12794562) Saponins (B1172615) in Natural Product Chemistry

Triterpenoid saponins constitute a significant and diverse group of natural products widely distributed across the plant kingdom. medcraveonline.comfrontiersin.org These compounds are glycosides characterized by a triterpene aglycone, a 30-carbon skeletal structure derived from oxidosqualene, attached to one or more sugar moieties. medcraveonline.comfrontiersin.orgnih.gov Their unique amphipathic nature, possessing both hydrophilic sugar chains and a lipophilic triterpene core, enables them to act as surfactants and form stable foams in aqueous solutions. medcraveonline.comfrontiersin.orgwikipedia.org This property is the origin of the term "saponin," derived from the Latin word "sapo" for soap. frontiersin.org

The structural complexity of triterpenoid saponins arises from variations in the aglycone type, the number and identity of sugar units, and their linkage positions. frontiersin.orgiomcworld.com This structural diversity contributes to a broad spectrum of biological activities, making them subjects of intense interest in natural product chemistry and the search for new bioactive compounds. medcraveonline.comnih.goviomcworld.com In plants, saponins are often implicated in defense mechanisms against pathogens and herbivores. frontiersin.org For human applications, their potential uses span medicinal purposes, cosmetic and food ingredients, and vaccine adjuvants. frontiersin.orgwikipedia.orgiomcworld.com

Occurrence of Oleanane-Type Saponins in the Leguminosae Family

Among the various structural classes of triterpenoid saponins, those based on the oleanane (B1240867) skeleton are particularly common. nih.govcabidigitallibrary.org The oleanane framework is a prevalent pentacyclic triterpene structure found in numerous plant species. cabidigitallibrary.org The Leguminosae (Fabaceae) family stands out as a particularly rich source of triterpenoid saponins, including a large number of oleanane-type derivatives. biointerfaceresearch.comresearchgate.netoup.com

The Leguminosae family is known to produce a wide variety of saponins with diverse structures and biological properties. cabidigitallibrary.orgresearchgate.net Notable genera within this family recognized for their saponin (B1150181) content include Glycine (soybean) and Astragalus. researchgate.netoup.comnih.govwikidata.orgnih.govflybase.orgyok.gov.tr Soybeans (Glycine max) are a well-known source of soyasaponins, which are oleanane-type saponins derived from soyasapogenol B. cabidigitallibrary.orgoup.comnih.govwikidata.orgnih.gov Astragalus species, while primarily known for cycloartane (B1207475) saponins, also contain oleanane saponins in some cases, often featuring soyasapogenol B as the aglycone with specific glycosylation patterns. researchgate.netflybase.orgyok.gov.trfrontiersin.orgnih.govnih.govuni.lu The presence and structural variations of these saponins are linked to the traditional and potential therapeutic uses associated with plants in the Leguminosae family. cabidigitallibrary.orgresearchgate.net

Significance of Wistaria brachybotrys as a Source of Bioactive Compounds

Wistaria brachybotrys Sieb. et Zucc., a species belonging to the Leguminosae family, has been identified through phytochemical investigations as a source of various chemical constituents, including triterpenoid saponins. nih.govnih.govresearchgate.net While research on Wistaria species has also revealed the presence of other compound classes such as flavonoids and essential oils, triterpene saponins are recognized as significant secondary metabolites within this genus. nih.govresearchgate.netacgpubs.orgresearchgate.netmdpi.com

Studies focusing on the chemical composition of Wistaria brachybotrys have led to the isolation and characterization of several triterpenoid saponins. nih.govresearchgate.net These investigations underscore the plant's potential as a natural source of bioactive compounds. The identification of specific saponins from Wistaria brachybotrys contributes valuable data to the understanding of the chemical diversity within the Leguminosae family and provides a foundation for exploring the biological activities associated with these compounds.

Overview of Research Trajectory for Wistariasaponin (B138226) G

Wistariasaponin G is a specific triterpenoid saponin initially isolated from Wistaria brachybotrys. nih.gov Its discovery and initial characterization were documented as part of phytochemical studies on this plant species. nih.gov The research trajectory concerning this compound has primarily involved its isolation from plant material and the subsequent determination of its chemical structure utilizing various spectroscopic and chemical techniques. nih.govresearchgate.net

Early research efforts were dedicated to identifying novel triterpenoid saponins present in Wistaria brachybotrys. nih.gov this compound, along with other newly identified saponins such as wistariasaponin D, were successfully isolated from specific parts of the plant, such as the knots. nih.gov The structural elucidation of this compound was achieved through detailed analysis of chemical and physicochemical evidence, including the application of Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net

Beyond the determination of its structure, initial investigations into this compound have included preliminary evaluations of its biological activities. For example, studies have examined its inhibitory effects on the activation of Epstein-Barr virus early antigen, a method used for primary screening of potential antitumor-promoting properties. nih.gov This indicates an early interest in the potential pharmacological relevance of this compound, paving the way for more in-depth research into its specific biological effects and underlying mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H76O20 B145079 Wistariasaponin G CAS No. 136027-06-0

Properties

CAS No.

136027-06-0

Molecular Formula

C49H76O20

Molecular Weight

985.1 g/mol

IUPAC Name

6-[[9-acetyloxy-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[5,6-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C49H76O20/c1-21-30(52)31(53)34(56)41(64-21)68-36-25(19-63-40(60)35(36)57)66-38-33(55)32(54)37(39(58)59)69-42(38)67-28-12-13-46(5)26(47(28,6)20-50)11-14-49(8)27(46)10-9-23-24-17-44(3,43(61)62)18-29(65-22(2)51)45(24,4)15-16-48(23,49)7/h9,21,24-38,40-42,50,52-57,60H,10-20H2,1-8H3,(H,58,59)(H,61,62)

InChI Key

QVQBULODVHHPCZ-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(COC(C2O)O)OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8OC(=O)C)(C)C(=O)O)C)C)C)C)C(=O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(COC(C2O)O)OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8OC(=O)C)(C)C(=O)O)C)C)C)C)C(=O)O)O)O)O)O)O

Synonyms

wistaria-saponin G
wistariasaponin G

Origin of Product

United States

Isolation and Structural Elucidation of Wistariasaponin G

Methodological Approaches for Natural Product Isolation

The isolation of natural products like wistariasaponin (B138226) G typically begins with the collection and processing of plant material, followed by extraction and purification steps.

Extraction Techniques from Plant Matrix

Extraction is the initial step to liberate the target compound from the plant tissue. For saponins (B1172615), common extraction methods include conventional techniques such as maceration, reflux, and Soxhlet extraction, which together represent a significant portion of employed techniques. medcraveonline.comresearchgate.net These methods involve soaking or heating the plant material in a suitable solvent to dissolve the saponins. medcraveonline.comresearchgate.net Alcoholic solvents and n-butanol are frequently used for saponin (B1150181) extraction. medcraveonline.com

Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are also utilized, offering advantages such as reduced solvent volume, decreased extraction time, and increased sample throughput compared to conventional methods. medcraveonline.comresearchgate.net UAE uses ultrasonic waves to enhance solvent penetration and disrupt plant cell walls, while MAE utilizes microwave energy to heat the solvent and the water within the plant material, leading to cell rupture and release of compounds. researchgate.net

Wistariasaponins D and G, along with dehydrosoyasaponin I, were isolated from the knots of Wistaria brachybotrys Sieb. tandfonline.comnih.govacs.org This suggests that the knots of this plant are a relevant source for wistariasaponin G.

Chromatographic Purification Strategies

Following extraction, purification is necessary to separate this compound from other co-extracted compounds. Chromatographic techniques are indispensable for this purpose due to the complex nature of plant extracts.

Various chromatographic methods are employed for saponin purification. These can include column chromatography using different stationary phases, such as Sephadex LH-20. researchgate.net Liquid-liquid extraction, often using solvents like n-butanol, is also a common step to partition saponins based on their polarity. medcraveonline.comthepharmajournal.com

High-performance liquid chromatography (HPLC) is a widely used technique for the purification and analysis of saponins, allowing for high specificity, sensitivity, and throughput. chromatographyonline.comnih.gov Counter-current chromatography (CCC) or high-speed counter-current chromatography (HSCCC) coupled with detectors like the evaporative light scattering detector (ELSD) are also effective for saponin separation, particularly for compounds that lack a chromophore for UV detection. researchgate.netpan.olsztyn.pl

Spectroscopic and Spectrometric Characterization of this compound

Once isolated, the structure of this compound is determined using a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds by providing detailed information about the arrangement of atoms within a molecule. Both ¹H and ¹³C NMR spectroscopy are crucial for the structural assignment of saponins like this compound. nih.govacs.orgscribd.commdpi.comresearchgate.netnih.gov

¹H NMR spectra provide information on the types of protons and their neighboring environments, including chemical shifts, multiplicities, and coupling constants. mdpi.comacs.orgrsc.org ¹³C NMR spectra provide information on the carbon skeleton, including the types of carbon atoms present. mdpi.comresearchgate.netacs.orgrsc.org

Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, are essential for correlating signals and establishing connectivity between atoms, allowing for the complete assignment of ¹H and ¹³C NMR spectra, which is vital for complex molecules like triterpenoid (B12794562) saponins. mdpi.comresearchgate.netrsc.orgscielo.org.mx For instance, ¹³C NMR spectral data can reveal the presence of carbonyl carbons, methyl carbons, and anomeric carbons in saponins, providing clues about the aglycone and sugar moieties. acs.org Analysis of glycosylation shifts in NMR spectra can also help determine the attachment points of sugar units to the aglycone. acs.org

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides information on the molecular weight of a compound and its fragmentation pattern, which is invaluable for determining the molecular formula and structural subunits. mdpi.comscielo.org.bonih.govresearchgate.net

Different ionization techniques can be used for saponins, including Electron Ionization Mass Spectrometry (EI MS) and Electrospray Ionization Mass Spectrometry (ESI MS). scielo.org.mxmdpi.comnih.gov Fast Atom Bombardment Mass Spectrometry (FAB-MS) has also been used in the characterization of wistariasaponins. scribd.commdpi.comglycoscience.ru

MS/MS (tandem mass spectrometry) experiments are particularly useful for structural elucidation of saponins. nih.govmdpi.comnih.govmdpi.comresearchgate.net Collision-induced dissociation (CID) in MS/MS leads to fragmentation of the molecule, and the resulting daughter ions provide information about the sugar residues and the aglycone. nih.govmdpi.commdpi.com Glycosidic cleavages are commonly observed, helping to determine the sequence and type of monosaccharides in the sugar chain. mdpi.commdpi.com The fragmentation patterns of the aglycone can also provide structural information, such as the presence of functional groups like acetyl groups. mdpi.com High-resolution mass spectrometry can provide accurate mass measurements, which are crucial for determining the elemental composition and confirming the molecular formula. nih.govmdpi.com

The methyl ester of this compound has a reported molecular formula of C₅₁H₈₀O₂₀, which can be determined or supported by mass spectrometric data. acs.org this compound itself has a reported molecular formula of C₄₉H₇₆O₂₀. nih.gov

Advanced Hyphenated Techniques (e.g., UHPLC-QTOF-MS/MS, HPLC-DAD-ESI-MS/MS) in Structural Elucidation

Hyphenated techniques combine the separation power of chromatography with the detection and structural information capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the characterization of individual components. nih.govnih.govresearchgate.net

UHPLC-MS/MS and HPLC-MS/MS are widely used for the analysis and structural characterization of saponins. chromatographyonline.comnih.govpan.olsztyn.plmdpi.comresearchgate.netresearchgate.netresearchgate.netmdpi.comfrontiersin.org These techniques enable the separation of different saponin congeners in an extract before they are introduced into the mass spectrometer for detection and fragmentation analysis. nih.govresearchgate.net

HPLC coupled with diode array detection (DAD), ESI-MS, and MS/MS (HPLC-DAD-ESI-MS/MS) allows for simultaneous detection based on UV absorbance (if the molecule has a chromophore) and mass analysis, providing complementary information for structural elucidation. mdpi.comresearchgate.net UHPLC-MS offers improved speed and resolution compared to conventional HPLC-MS. measurlabs.com

These advanced techniques facilitate the rapid characterization of saponins in complex plant extracts by combining retention time information from chromatography with molecular mass and fragmentation data from mass spectrometry, often enabling tentative identification or confirmation of structures. nih.govmdpi.comresearchgate.net

Table 1: Spectroscopic and Spectrometric Techniques in this compound Structural Elucidation

TechniqueInformation ProvidedApplication in this compound Elucidation
¹H NMR SpectroscopyProton environments, connectivity, coupling constantsAssignment of proton signals, determination of sugar linkages and aglycone structure. acs.orgmdpi.comrsc.org
¹³C NMR SpectroscopyCarbon skeleton, types of carbon atomsAssignment of carbon signals, identification of aglycone and sugar moieties. acs.orgmdpi.comresearchgate.netrsc.org
2D NMR (COSY, HMQC, HMBC)Correlation between nuclei, through-bond and through-space connectivityConfirmation of assignments, elucidation of complex spin systems, determination of sugar sequences. mdpi.comresearchgate.netrsc.org
Mass Spectrometry (MS)Molecular weight, elemental compositionDetermination of molecular formula, confirmation of molecular weight. acs.orgmdpi.comscielo.org.bonih.govresearchgate.netnih.gov
Tandem MS (MS/MS)Fragmentation patternElucidation of sugar sequence, identification of aglycone, location of substituents. nih.govmdpi.comnih.govmdpi.comresearchgate.net
Hyphenated Techniques (HPLC-MS, UHPLC-MS)Separation and online mass analysisAnalysis of complex mixtures, characterization of individual saponins, rapid identification. chromatographyonline.comnih.govmdpi.comresearchgate.netresearchgate.netmdpi.comfrontiersin.org

Table 2: Key Research Findings Related to this compound Isolation and Structure

FindingSource PlantRelevant Techniques UsedCitation
Isolation of wistariasaponins D and G from knotsWistaria brachybotrysNot explicitly detailed in snippet, but implies extraction and purification. tandfonline.comnih.govacs.org
Determination of structure of wistariasaponins D and GWistaria brachybotrysChemical and physicochemical evidence (including NMR and MS). nih.govacs.org
Molecular formula of methyl ester of this compound (C₅₁H₈₀O₂₀)Wistaria brachybotrysIR, ¹³C NMR, ¹H NMR, EIMS, acid hydrolysis. acs.org
Identification of sapogenin (soyasapogenol E) and sugar moieties (glucuronic acid, xylose, rhamnose) from this compound methyl ester upon acid hydrolysisWistaria brachybotrysAcid hydrolysis, potentially chromatography for sugar identification. acs.org
¹H and ¹³C NMR data for methyl ester of this compoundWistaria brachybotrys¹H NMR, ¹³C NMR. acs.org
FAB-MS used in characterization of wistariasaponinsWistaria brachybotrysFAB-MS. scribd.comglycoscience.ru

Structural Relationships within Wistariasaponin Series (Wistariasaponins A, B1, B2, C, D, G)

Wistariasaponins A, B1, B2, C, D, and G are all triterpenoid saponins, sharing a common structural backbone derived from oleanane (B1240867). acs.orgjst.go.jpglycoscience.rujst.go.jpnii.ac.jp These compounds are glycosides, meaning they consist of a triterpene aglycone (the non-sugar part) linked to one or more sugar moieties. The variations among the wistariasaponins primarily lie in the structure of the aglycone and the composition and linkage of the attached sugar chains.

Wistariasaponins A, B1, B2, and C were initially isolated from the knots of Wisteria brachybotrys. jst.go.jpglycoscience.rujst.go.jpnii.ac.jp Their structures were determined based on chemical and physicochemical evidence. Wistariasaponin D and G were subsequently isolated from the same source. acs.orgnih.gov

Detailed structural studies, including techniques such as NMR spectroscopy and mass spectrometry, have been crucial in elucidating the specific arrangements of sugars and the modifications on the triterpene core for each wistariasaponin. acs.orgmdpi.comresearchgate.netajol.infod-nb.info

This compound is characterized as 3-O-[α-L-rhamnopyranosyl(1→2)-β-D-xylopyranosyl(1→2)-β-D-glucuronopyranosyl]-22β-O-acetyl-24-hydroxy-30-carboxyolean-12-ene. acs.org This indicates that this compound has an oligosaccharide chain composed of rhamnose, xylose, and glucuronic acid attached at the C-3 position of the aglycone. The aglycone is an olean-12-ene (B1638996) derivative with hydroxyl, carboxyl, and acetyl groups at specific positions (C-24, C-30, and C-22, respectively). acs.org

Comparing the structures of the wistariasaponin series reveals key differences:

Aglycone Variation: Different wistariasaponins can be linked to different aglycones. For instance, Wistariasaponin A is linked to wistariasapogenol A, while Wistariasaponin B1 and B2 are linked to wistariasapogenol B, and Wistariasaponin C is linked to soyasapogenol B. jst.go.jpglycoscience.rujst.go.jpnii.ac.jp Wistariasaponin D is characterized as having soyasapogenol E as its aglycone. acs.org this compound has a modified olean-12-ene aglycone with specific functional groups. acs.org

Sugar Chain Composition and Linkage: The type, number, and linkage positions of the sugar units in the oligosaccharide chain vary among the wistariasaponins. For example, Wistariasaponins A, B1, and C share a common trisaccharide moiety at the C-3 position, consisting of rhamnopyranosyl-(1→2)-xylopyranosyl-(1→2)-glucuronopyranosyl. jst.go.jpglycoscience.rujst.go.jpnii.ac.jp Wistariasaponin B2 has a similar trisaccharide but with a galactopyranosyl unit instead of xylopyranosyl. jst.go.jpglycoscience.rujst.go.jpnii.ac.jp Wistariasaponin D also features a rhamnopyranosyl-(1→2)-xylopyranosyl-(1→2)-glucuronopyranosyl chain. acs.org this compound also possesses a rhamnopyranosyl-(1→2)-xylopyranosyl-(1→2)-glucuronopyranosyl sugar chain at C-3, but its aglycone modification at C-22 with an acetyl group distinguishes it. acs.org

Additional Modifications: The presence or absence of additional functional groups or modifications on the aglycone, such as acetylation, further differentiates the wistariasaponins, as seen with the 22-O-acetyl group in this compound. acs.org

The structural diversity within the wistariasaponin series contributes to their potentially varied biological activities. jst.go.jpglycoscience.ruglycoscience.ru

Here is a summary of the structural relationships:

CompoundAglyconeSugar Moiety at C-3Other ModificationsSource
Wistariasaponin AWistariasapogenol Aα-L-rhamnopyranosyl-(1→2)-β-D-xylopyranosyl-(1→2)-β-D-GlcA-W. brachybotrys jst.go.jpglycoscience.rujst.go.jpnii.ac.jp
Wistariasaponin B1Wistariasapogenol Bα-L-rhamnopyranosyl-(1→2)-β-D-xylopyranosyl-(1→2)-β-D-GlcA-W. brachybotrys jst.go.jpglycoscience.rujst.go.jpnii.ac.jp
Wistariasaponin B2Wistariasapogenol Bα-L-rhamnopyranosyl-(1→2)-β-D-galactopyranosyl-(1→2)-β-D-GlcA-W. brachybotrys jst.go.jpglycoscience.rujst.go.jpnii.ac.jp
Wistariasaponin CSoyasapogenol Bα-L-rhamnopyranosyl-(1→2)-β-D-xylopyranosyl-(1→2)-β-D-GlcA-W. brachybotrys, Lotus aegaeus jst.go.jpglycoscience.rujst.go.jpnii.ac.jpthieme-connect.comcoms.events
Wistariasaponin DSoyasapogenol Eα-L-rhamnopyranosyl-(1→2)-β-D-xylopyranosyl-(1→2)-β-D-GlcA-W. brachybotrys, W. sinensis, Astragalus tauricolus acs.orgmdpi.comresearchgate.netcoms.eventsmdpi.comthieme-connect.deyok.gov.trresearchgate.net
This compoundModified olean-12-ene (see below)α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranosyl-(1→2)-β-D-GlcA22β-O-acetyl, 24-hydroxy, 30-carboxyW. brachybotrys acs.orgnih.gov

Note: GlcA refers to glucuronopyranosyl. The modified olean-12-ene aglycone of this compound is 24-hydroxy-30-carboxyolean-12-ene with an acetyl group at C-22. acs.org

Pharmacological Activities and Mechanistic Investigations of Wistariasaponin G in Vitro Studies

Antitumor-Promoting Activities

Research has explored the potential of Wistariasaponin (B138226) G to interfere with processes involved in tumor promotion, a critical stage in the development of cancer.

Inhibition of Epstein-Barr Virus Early Antigen Activation

One area of investigation has focused on the inhibitory effects of Wistariasaponin G on the activation of the Epstein-Barr virus early antigen (EBV-EA). The activation of EBV-EA in certain cell lines, such as Raji cells, is known to be induced by tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA) and is used as a primary screening assay for potential antitumor-promoting agents. nih.govnih.gov Studies have demonstrated that this compound, along with other saponins (B1172615) like wistariasaponin D and dehydrosoyasaponin I, can inhibit the EBV-EA activation induced by TPA in Raji cells. nih.gov This inhibitory effect suggests a potential role for this compound in interfering with the early stages of tumor development influenced by such viral activation.

Mechanisms related to Tumor Promoter Induction

The inhibition of EBV-EA activation by compounds like this compound is considered a marker for their potential to interfere with mechanisms related to tumor promoter action. Tumor promoters, such as TPA, exert their effects through various cellular signaling pathways, often involving the activation of protein kinase C (PKC) and subsequent downstream events that contribute to cell proliferation, inflammation, and inhibition of apoptosis. nih.govaddgene.org While specific detailed mechanisms for this compound's action in this context require further elucidation, its ability to inhibit TPA-induced EBV-EA activation suggests it may interfere with these signaling cascades initiated by tumor promoters. nih.gov This interference could involve modulating enzyme activities or signal transduction pathways critical for the expression of early viral antigens and the broader cellular responses associated with tumor promotion.

Modulation of Sweet Taste Receptor Pathways

Oleanane-type glycosides, including those found in Wisteria species, have been investigated for their ability to interact with the sweet taste receptor.

Activation of TAS1R2/TAS1R3 Receptor by Oleanane-Type Glycosides

The perception of sweetness in humans is primarily mediated by the heterodimeric taste receptor TAS1R2/TAS1R3. plos.orgresearchgate.net Studies on oleanane-type glycosides isolated from Wisteria sinensis have shown that some of these compounds can activate the human TAS1R2/TAS1R3 receptor. mdpi.comresearchgate.netnih.gov Specifically, wistariasaponin A (referred to as compound 3 in some studies), an oleanane-type glycoside structurally related to this compound, has been shown to activate the TAS1R2/TAS1R3 receptor in cell-based assays with EC50 values in the micromolar range. mdpi.com This activity is comparable to that of glycyrrhizin, another well-known sweet-tasting triterpene glycoside. mdpi.com These findings indicate that certain oleanane-type glycosides from Wisteria can function as agonists for the sweet taste receptor.

Data on the activation of TAS1R2/TAS1R3 by selected oleanane-type glycosides and a reference sweetener are presented below:

CompoundSourceEC50 (µg/mL)EC50 (µM)
SucraloseReference16 ± 2~0.046
Compound 2Wisteria sinensis28 ± 2-
Wistariasaponin A (Compound 3)Wisteria sinensis29 ± 7-
GlycyrrhizinReference34 ± 3~0.041

Note: Molar concentrations for compounds 2, Wistariasaponin A, and Glycyrrhizin were not explicitly provided in the source but were described as being in the micromolar range based on the µg/mL values and their molecular weights. Sucralose MW ~360 g/mol , Glycyrrhizin MW ~822 g/mol . Molar concentration for Sucralose and Glycyrrhizin are estimations based on reported µg/mL values. mdpi.com

Structure-Activity Relationships in Sweet Taste Perception

Investigations into the activation of the TAS1R2/TAS1R3 receptor by oleanane-type glycosides have also provided insights into the structural features that influence sweet taste perception. Comparisons between active and inactive compounds have highlighted key structural elements. For instance, studies comparing wistariasaponin A (active) with other related glycosides have suggested the importance of specific glycosylation patterns and the nature of functional groups on the oleanane (B1240867) aglycone for TAS1R2/TAS1R3 activation. mdpi.comresearchgate.netnih.gov Structural similarities between active Wisteria saponins and glycyrrhizin, such as the presence of a 3-O-β-D-glucuronopyranosyl linkage and certain oxidation patterns on the triterpene skeleton, appear to be correlated with sweet taste receptor activation. mdpi.com Conversely, variations in sugar moieties or substitutions at different positions on the aglycone can lead to a loss or reduction of sweet taste activity. mdpi.com These structure-activity relationship studies contribute to understanding the molecular requirements for compounds to interact with and activate the sweet taste receptor.

Cellular Interactions and Membrane Dynamics

Saponins, as a class of natural compounds, are known for their interactions with cell membranes, primarily due to their amphipathic nature. These interactions can influence membrane dynamics and cellular functions. Saponins can interact with membrane components, particularly cholesterol, which can lead to alterations in membrane permeability and potentially the formation of pores. nih.gov This interaction with cholesterol is thought to contribute to some of the biological activities of saponins, including their potential to affect cell viability and function. nih.gov Furthermore, saponins have been reported to influence the integrity of the cytoskeleton and induce membrane perturbation, which can be linked to mechanisms of cell death in some contexts. mdpi.com While specific studies detailing the precise cellular interactions and membrane dynamics of this compound are limited in the provided search results, its classification as a saponin (B1150181) suggests it likely shares some of these general membrane-interacting properties, which could underlie some of its observed in vitro activities. nih.govmdpi.com The dynamics of cell membranes, involving fluidity, lipid organization, and interactions with proteins and the cytoskeleton, are crucial for numerous cellular processes, and compounds that modulate these dynamics can have significant biological effects. scione.comrfi.ac.ukresearchgate.netucl.ac.be

Interaction with Membrane Lipids and Bilayer Reorganization

Specific research detailing the interaction of this compound with membrane lipids and its effects on bilayer reorganization was not found in the conducted literature search. While saponins in general are understood to interact with lipid membranes, the precise mechanisms and consequences of this compound's interaction at the molecular level require specific investigation.

Influence on Membrane Permeability

The interaction of compounds with cell membranes can influence membrane permeability, affecting the transport of ions and other molecules across the membrane cvphysiology.comuv.esresearchgate.netmdpi.comresearchgate.net. Changes in membrane permeability can impact various cellular processes.

Specific studies investigating the influence of this compound on membrane permeability were not identified in the reviewed literature. Research on other compounds and general membrane biology highlights that interactions with membrane components can alter permeability cvphysiology.commdpi.comresearchgate.net, but direct evidence for this effect by this compound is needed.

Impact on Cellular Signalling Pathways (General Saponin Context)

Cellular signaling pathways are crucial for mediating a wide range of cellular responses to external and internal stimuli vt.edufrontiersin.org. Various natural compounds, including some saponins, have been shown to modulate these pathways.

Specific research detailing the impact of this compound on cellular signaling pathways was not extensively found in the conducted literature search. While other Wistariasaponins, such as Wistariasaponin A and D, have been explored for their interaction with specific receptors like the sweet taste receptor TAS1R2/TAS1R3, a type of GPCR tandfonline.comnih.gov, direct evidence for this compound's influence on GPCR-associated signaling or other pathways is limited in the available results.

G Protein-Coupled Receptor (GPCR) Associated Signalling

GPCRs constitute a large family of cell surface receptors involved in transducing a diverse array of extracellular signals into intracellular responses through their coupling with G proteins youtube.comwikipedia.orgproventainternational.comanr.frembopress.orgmdpi.comnih.gov. The activation of GPCRs can lead to the modulation of various downstream effectors and secondary messengers mdpi.comnih.gov.

While some Wistariasaponins have shown interaction with taste receptor GPCRs tandfonline.comnih.gov, specific research on the interaction of this compound with GPCRs and its subsequent effects on associated signaling pathways was not identified. The potential for this compound to interact with GPCRs remains an area requiring dedicated investigation.

Regulation of Downstream Effectors and Secondary Messengers

Activation of cellular signaling pathways, including those mediated by GPCRs, often leads to the regulation of downstream effector proteins and the generation of secondary messengers, which propagate and amplify the initial signal within the cell mdpi.comnih.gov.

Specific data on how this compound might regulate downstream effectors or secondary messengers within cellular signaling cascades were not found in the examined literature. Research into the specific cellular targets and signaling cascades modulated by this compound is necessary to understand its potential cellular effects.

Potential Modulation of Specific Pathways (e.g., Hippo-YAP/TAZ pathway)

Various signaling pathways, such as the Hippo-YAP/TAZ pathway, play critical roles in regulating fundamental cellular processes like proliferation, differentiation, and apoptosis nus.edu.sgnih.govnih.govbmbreports.orgfrontiersin.org. These pathways can be influenced by a variety of factors, including signals received through GPCRs nus.edu.sgbmbreports.orgfrontiersin.org.

Specific research investigating the potential modulation of the Hippo-YAP/TAZ pathway or other specific cellular signaling pathways by this compound was not identified in the available literature. While the interplay between GPCR signaling and pathways like Hippo-YAP/TAZ is an active area of research nus.edu.sgbmbreports.orgfrontiersin.org, the direct involvement of this compound in modulating these specific pathways has not been demonstrated in the reviewed studies.

Antimicrobial Activities (In Vitro)

Saponins from various plant sources have been reported to possess in vitro antimicrobial activities against a range of bacteria and fungi jppres.comnih.govmedcraveonline.commedcraveonline.com. These activities are often attributed to the ability of saponins to interact with the cell membranes of microorganisms.

Specific in vitro antimicrobial activities of this compound were not reported in the conducted literature search. While the saponin class is known for potential antimicrobial properties jppres.comnih.govmedcraveonline.commedcraveonline.com, experimental data specifically for this compound against different microbial strains were not found.

Antifungal Effects and Mechanisms of Action

Scientific literature indicates that triterpenoid (B12794562) saponins, in general, can exhibit antifungal activity in vitro nih.govnih.gov. For instance, studies on saponins from Medicago species have shown antifungal effects against certain fungal strains . The mechanisms by which saponins exert antifungal effects are varied and can involve interactions with fungal cell membranes, leading to increased permeability and leakage of intracellular components, or inhibition of essential enzymes. However, specific in vitro data detailing the antifungal spectrum, minimum inhibitory concentrations (MIC) or minimum fungicidal concentrations (MFC), and the precise mechanisms of action of this compound against specific fungal pathogens were not found within the scope of the conducted searches.

Due to the lack of specific data for this compound's antifungal activity and mechanisms in the search results, detailed research findings and data tables for this compound cannot be presented in this section.

Antibacterial Effects and Mechanisms of Action

Research on triterpenoid saponins suggests that while they can be strongly antifungal, their antibacterial effects are often reported as weak or absent . Some studies on saponins from sources like Medicago species have indicated some efficacy against selected Gram-positive bacteria in vitro, with sapogenins showing more significant activity in certain cases . The proposed mechanisms for the antibacterial activity of saponins, where observed, may involve disruption of bacterial cell membranes or inhibition of bacterial growth processes. Nevertheless, specific in vitro data regarding the antibacterial activity of this compound, including the range of bacteria affected, relevant MIC values, and its specific mechanisms of action against bacterial targets, were not available in the search results.

Advanced Analytical and Methodological Research for Wistariasaponin G

Development and Optimization of Extraction and Purification Protocols

Efficient extraction and purification are critical initial steps in the analysis of Wistariasaponin (B138226) G from its natural sources. Various methods are employed for the isolation of saponins (B1172615), including solvent extraction, which can be optimized by varying solvent composition, temperature, and extraction time google.comresearchgate.net. Traditional methods often involve extraction with alcohols or water-alcohol mixtures google.com. For instance, a mixture of acetone (B3395972) and water has been used in counter-current extraction systems for efficient saponin (B1150181) recovery from soybean-derived materials, achieving purities exceeding 70% google.com. Subsequent purification steps may involve filtration, centrifugation, decanting, and recrystallization google.com. Recrystallization from a mixture of water and alcohol can further enhance the purity of precipitated saponins google.com.

More advanced techniques for saponin extraction and purification include ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE), which can improve efficiency and reduce extraction time researchgate.netmdpi.com. Solid-phase extraction (SPE) is also utilized for the separation and purification of saponins mdpi.comgoogle.com. High-speed countercurrent chromatography (HSCCC) and preparative reversed-phase HPLC are frequently used for the separation and purification of individual saponins from complex mixtures, capable of achieving high purity levels mdpi.comgoogle.com. The choice and optimization of an extraction and purification protocol are often dependent on the specific plant matrix and the desired purity of Wistariasaponin G for subsequent analysis.

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound within complex samples.

HPLC is a widely used technique for the analysis of saponins due to its rapidity, selectivity, and sensitivity nih.govresearchgate.net. Reversed-phase HPLC, commonly employing C18 or ODS columns, is frequently preferred for saponin separation nih.govresearchgate.netresearchgate.net. Mobile phases typically consist of mixtures of methanol (B129727) or acetonitrile (B52724) with water, often with the addition of acids nih.govresearchgate.netresearchgate.netscielo.br.

A challenge in HPLC analysis of many saponins, including triterpenoid (B12794562) saponins like this compound, is the lack of strong chromophores, which can limit detection by UV detectors at higher wavelengths researchgate.netnih.gov. To overcome this, various detectors are coupled with HPLC. Evaporative Light Scattering Detection (ELSD) is a common choice for detecting saponins as it does not rely on UV absorption nih.govresearchgate.net. Refractive Index (RI) detectors and Charged Aerosol Detectors (CAD) are also used nih.gov. Diode Array Detectors (DAD) can provide spectral information across a range of wavelengths nih.gov. Coupling HPLC with Mass Spectrometry (HPLC-MS) is a powerful approach that provides both separation and molecular weight information, significantly aiding in identification and characterization nih.govresearchgate.netnih.govmdpi.comresearchgate.netnih.gov.

Specific HPLC conditions for the analysis of triterpenoid saponins can vary. For instance, an HPLC method for analyzing steroid saponins utilized a Luna C18 column (4.6 mm i.d. × 250 mm, 5 µm) with a mobile phase gradient of methanol and water at 45°C and detection by ELSD and UV at 203 nm researchgate.net. Another HPLC method for total saponins in Ilex paraguariensis used a Novapack C18 column (150 mm x 3.9 mm i.d., 4 µm) with an acetonitrile:water mobile phase (70:30, v/v) and UV detection at 203 nm scielo.br. While these examples are for other saponins, they illustrate typical HPLC setups applicable to triterpenoid saponins.

UHPLC offers enhanced chromatographic efficiency, higher resolution, and shorter run times compared to conventional HPLC, particularly when using columns packed with particles smaller than 3 µm chromatographyonline.comresearchgate.net. This makes UHPLC a valuable tool for the high-resolution analysis of complex saponin mixtures, allowing for better separation of closely related compounds nih.govmdpi.com.

UHPLC systems typically employ columns with smaller dimensions and particles (e.g., 1-2.2 mm diameter, < 3 µm particles) and operate at higher flow rates and pressures chromatographyonline.comresearchgate.net. Mobile phases are similar to those used in HPLC, commonly acetonitrile or methanol mixed with water, often with acidic modifiers nih.govfrontiersin.org.

This compound has been analyzed using UHPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS) arabjchem.org. In one study, this compound was detected at a retention time of 8.21 minutes in a UHPLC analysis arabjchem.org. UHPLC-HRMS methods have been established for profiling saponins in other plant matrices, such as American ginseng, using C18 columns and acetonitrile/formic acid in water as the mobile phase nih.gov. The high resolving power of UHPLC is particularly beneficial for the comprehensive profiling of saponins, which often exist as a mixture of numerous derivatives nih.govmdpi.com.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors

Mass Spectrometry Approaches for Profiling and Identification

Mass spectrometry techniques are essential for the unequivocal identification and structural characterization of this compound, providing information on its molecular weight and fragmentation pattern.

Electrospray Ionization (ESI) is a soft ionization technique widely coupled with LC and UHPLC for the analysis of polar and thermolabile compounds like saponins nih.govnih.govmdpi.comresearchgate.net. ESI can generate protonated, deprotonated, or adduct ions depending on the mobile phase and the nature of the analyte dost.gov.ph. For triterpene glycosides, mass spectra are often dominated by sodiated adducts ([M + Na]+) in positive mode due to the high affinity of alkali cations mdpi.com. However, analysis can also be performed in negative ion mode, yielding deprotonated molecules ([M - H]-) nih.govresearchgate.netarabjchem.org.

Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of selected precursor ions nih.govmdpi.comdost.gov.ph. The fragmentation patterns of saponins in ESI-MS/MS typically involve the sequential loss of sugar moieties from the glycosidic chains, as well as characteristic cleavages within the aglycone or sugar units nih.govmdpi.com. This fragmentation information is crucial for the tentative identification and structural elucidation of saponins nih.gov.

This compound has been analyzed using ESI-MS/MS in negative ion mode arabjchem.org. The deprotonated molecule ([M - H]-) of this compound was observed at m/z 875.4055 arabjchem.org. MS/MS analysis of this ion would yield fragment ions corresponding to the loss of sugar residues and potentially fragments related to the aglycone structure, aiding in its identification and confirmation nih.govmdpi.com. ESI-MS/MS is a powerful tool for both targeted analysis of known saponins and for the profiling and tentative identification of unknown saponin structures in complex extracts nih.govresearchgate.net.

Quadrupole Time-of-Flight (QTOF) mass spectrometry is a high-resolution mass spectrometry technique that provides accurate mass measurements of ions mdpi.comdost.gov.phnih.gov. This accurate mass information is invaluable for determining the elemental composition of a compound and confirming its molecular formula mdpi.comarabjchem.org. QTOF-MS is often coupled with UHPLC or LC (UHPLC-QTOF-MS or LC-QTOF-MS) to combine high-resolution separation with accurate mass analysis mdpi.comarabjchem.orgdost.gov.phnih.gov.

In the analysis of saponins, UHPLC-QTOF-MS/MS allows for comprehensive profiling and identification based on both accurate mass and fragmentation data mdpi.comarabjchem.orgdost.gov.ph. The QTOF analyzer provides precise mass measurements of the intact saponin molecules and their fragment ions generated during MS/MS, enabling confident identification, especially when dealing with isomeric or isobaric compounds mdpi.comdost.gov.ph.

Electrospray Ionization Mass Spectrometry (ESI-MS/MS)

Spectroscopic Techniques for Detailed Structural Confirmation

Spectroscopic methods are indispensable tools for determining the precise chemical structure of organic compounds, including triterpenoid saponins such as this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly crucial in this process.

NMR spectroscopy, including both 1D (¹H NMR and ¹³C NMR) and 2D techniques (such as COSY, HSQC, HMBC, and NOESY), provides detailed information about the connectivity of atoms and the spatial arrangement of functional groups within the molecule nd.eduswayam2.ac.in. By analyzing the chemical shifts, coupling constants, and correlations observed in NMR spectra, researchers can map out the carbon-carbon and carbon-hydrogen frameworks and identify the positions of substituents, including the sugar moieties attached to the triterpene aglycone in this compound.

Mass spectrometry complements NMR by providing information about the molecular weight and fragmentation pattern of the compound swayam2.ac.inmdpi.com. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for saponins, yielding protonated or deprotonated molecular ions that confirm the molecular formula mdpi.com. Analysis of the fragmentation ions in MS/MS experiments can reveal the sequence and types of sugar residues attached to the aglycone, as well as the structure of the aglycone itself. The combination of accurate mass measurements and characteristic fragmentation pathways is vital for confirming the proposed structure derived from NMR data. The structural elucidation of other triterpenoid saponins has successfully employed a combination of MS and 1D/2D NMR spectroscopy mdpi.com.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques provide powerful in silico approaches to understand the behavior of molecules at an atomic level and predict their interactions and properties riken.jpaalto.fimdpi.com. For this compound, these methods can offer insights into its conformational preferences, interactions with biological targets, and potential activities.

Molecular Dynamics Simulations for Ligand-Membrane Interactions

Molecular dynamics (MD) simulations are a key computational tool used to study the dynamic behavior of molecular systems over time mdpi.comfrontiersin.orgnih.gov. For a compound like this compound, which may interact with cell membranes due to its amphipathic nature (having both lipophilic triterpene and hydrophilic sugar parts), MD simulations can provide valuable information about these interactions.

MD simulations can model the behavior of this compound in a simulated membrane environment, allowing researchers to observe how the molecule inserts into or associates with the lipid bilayer mdpi.comfrontiersin.orgnih.gov. These simulations can reveal preferred insertion depths, orientation within the membrane, and interactions with specific lipid components mdpi.comfrontiersin.org. They can also shed light on the effect of this compound on membrane properties, such as fluidity or the formation of lipid domains. MD simulations have been widely used to study the interactions of various molecules, including proteins and other lipids, with membranes, providing insights into dynamic processes and binding sites nih.govnih.gov.

In Silico Prediction of Biological Activities and Target Interactions

In silico methods are increasingly used to predict the potential biological activities and molecular targets of compounds based on their chemical structure nih.govfrontiersin.orgqima-lifesciences.com. For this compound, these predictive tools can help prioritize experimental studies and suggest potential mechanisms of action.

Techniques such as ligand-based and structure-based virtual screening can be employed. Ligand-based methods compare the structure of this compound to databases of compounds with known biological activities or targets, identifying similar molecules that may share similar properties qima-lifesciences.com. Structure-based methods, such as molecular docking, predict how this compound might bind to specific protein targets by computationally modeling their interaction qima-lifesciences.comresearchgate.net. This involves assessing the binding affinity and identifying the key residues involved in the interaction.

Predictive models can estimate the probability of a compound exhibiting certain biological activities based on learned structure-activity relationships from large datasets way2drug.com. While specific in silico predictions for this compound require dedicated studies, these methodologies are broadly applicable to natural products and can provide initial hypotheses about its potential therapeutic effects or interactions with biological pathways nih.govfrontiersin.orgresearchgate.net.

Future Directions in Wistariasaponin G Research

Elucidation of Undiscovered In Vitro Biological Activities

While some biological activities of saponins (B1172615), including potential antitumor-promoting activities, have been investigated nih.govjst.go.jp, the full spectrum of in vitro biological activities of Wistariasaponin (B138226) G remains to be explored. Future research should aim to screen Wistariasaponin G against a wider range of biological targets and cellular pathways. This could involve high-throughput screening assays to identify potential activities such as antioxidant, anti-inflammatory, antimicrobial, antiviral, or other relevant pharmacological effects that have been observed for other saponins. nih.govmdpi.cominnovareacademics.innih.gov Investigating its effects on various cell lines, including different cancer types, immune cells, and normal cells, under diverse conditions would provide a more comprehensive understanding of its potential therapeutic scope.

Advanced Mechanistic Studies at the Molecular and Cellular Level

Understanding the molecular and cellular mechanisms underlying the observed biological activities of this compound is crucial for assessing its potential and guiding further development. Future studies should employ advanced techniques to investigate how this compound interacts with specific cellular components, such as proteins, enzymes, receptors (like G protein-coupled receptors which are targets for many drugs) frontiersin.org, and cellular membranes. innovareacademics.in Techniques like proteomics, metabolomics, and transcriptomics can help identify the cellular pathways and networks influenced by this compound treatment. e-enm.orgresearchgate.net High-resolution microscopy and live-cell imaging could provide insights into its cellular uptake, localization, and effects on cellular processes. Detailed studies on its interaction with cell membranes, a known property of saponins, could reveal specific mechanisms of action. innovareacademics.in

Enzymatic Synthesis and Biotransformation Studies for Enhanced Production or Novel Derivatives

The production of natural compounds like this compound can be challenging due to factors such as low abundance in natural sources and complex purification processes. Future research should explore enzymatic synthesis and biotransformation approaches to enhance the sustainable production of this compound or generate novel derivatives with potentially improved properties. nih.govmdpi.comnih.govuni-greifswald.de Utilizing enzymes, such as glycosyltransferases or hydrolases, could allow for targeted modifications of related triterpenoids or efficient synthesis routes. nih.gov Biotransformation by microorganisms could also offer a pathway to produce this compound or its analogs. nih.gov Studies in this area would involve identifying suitable enzymes or microbial strains, optimizing reaction conditions, and developing scalable processes for production.

Exploration of Structure-Activity Relationships through Targeted Chemical Modifications

Understanding the relationship between the chemical structure of this compound and its biological activities is fundamental for rational design of more potent and selective compounds. collaborativedrug.comslideshare.netresearchgate.netrsc.orgconicet.gov.ar Future research should involve targeted chemical modifications of the this compound structure to synthesize derivatives with altered functional groups or glycosylation patterns. By systematically evaluating the biological activities of these modified compounds, researchers can identify the key structural features responsible for specific effects. slideshare.netresearchgate.net This structure-activity relationship (SAR) exploration can guide the development of novel saponin-based compounds with enhanced efficacy and reduced potential side effects. collaborativedrug.comresearchgate.net

Application of Omics Technologies (e.g., Metabolomics) in Wistaria Research

The application of omics technologies, particularly metabolomics, can provide a holistic view of the biochemical changes occurring in biological systems in response to this compound or in the Wistaria plant itself. e-enm.orgresearchgate.netnih.gov Future research could utilize metabolomics to profile the metabolic changes in cells or organisms treated with this compound, helping to identify affected metabolic pathways and potential biomarkers of its activity. e-enm.orgnih.govfrontiersin.org Furthermore, metabolomic studies of Wistaria species could help in understanding the biosynthesis of this compound and identifying factors influencing its production, potentially leading to strategies for improving its yield from natural sources. frontiersin.org Integrating metabolomics with other omics data, such as transcriptomics, can provide a more comprehensive understanding of the biological systems involved. researchgate.netfrontiersin.org

Development of Standardized Analytical Reference Methods

For consistent and reliable research on this compound, the development of standardized analytical reference methods is essential. researchgate.netepa.govnih.gov Future efforts should focus on establishing validated methods for the identification, quantification, and purity assessment of this compound in various matrices, including plant extracts and biological samples. This would involve optimizing techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or other advanced spectroscopic methods. nih.govscirp.orgresearchgate.net The development of certified reference standards for this compound is also crucial to ensure the accuracy and comparability of research findings across different laboratories. epa.gov Standardized methods will facilitate quality control, support preclinical and clinical studies, and enable regulatory assessment. nih.gov

Q & A

Q. What experimental designs are optimal for distinguishing between direct and indirect mechanisms of action in this compound’s neuroprotective effects?

  • Methodological Answer : Use primary neuronal cultures treated with this compound and pathway-specific inhibitors (e.g., Akt or MAPK inhibitors). Measure downstream effectors via Western blot. Employ siRNA knockdown of putative targets (e.g., BDNF) to confirm causality. In vivo studies should include behavioral tests (Morris water maze) alongside histological analysis .

Methodological Notes

  • Reproducibility : Document detailed protocols for extraction, characterization, and bioassays, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles. Share raw data in repositories like Zenodo .
  • Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for reporting animal research and obtain ethics committee approvals .
  • Data Contradictions : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to evaluate causality in conflicting bioactivity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.